

A Technical Guide to the Fundamental Characteristics of the ^{138}Ba Isotope

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Barium-138**

Cat. No.: **B078834**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Barium-138** (^{138}Ba) isotope stands as the most abundant stable isotope of barium, playing a significant role in various scientific and research domains. Its unique nuclear properties make it a valuable tool in fields ranging from nuclear physics and astrophysics to geochemistry and environmental science. This technical guide provides an in-depth overview of the core characteristics of ^{138}Ba , including its nuclear structure, stability, and abundance. Furthermore, it details the experimental methodologies employed to determine these properties and explores its applications, particularly as a stable tracer in complex systems.

Core Nuclear Properties of ^{138}Ba

The fundamental characteristics of the ^{138}Ba isotope are summarized in the table below, providing a comprehensive quantitative overview. These properties are crucial for its application in experimental and theoretical research.

Property	Value	Unit
Atomic Number (Z)	56	-
Neutron Number (N)	82	-
Mass Number (A)	138	-
Atomic Mass	137.9052472	amu
Natural Abundance	71.7	%
Nuclear Spin (I)	0	-
Parity	+	-
Stability	Stable	-
Binding Energy per Nucleon	8.393	MeV
Neutron Cross Section (Thermal)	0.27	barn

Data Presentation: Quantitative Summary

The following tables provide a structured summary of the key quantitative data for the ^{138}Ba isotope, facilitating easy comparison and reference.

Table 1: Nuclear and Atomic Properties

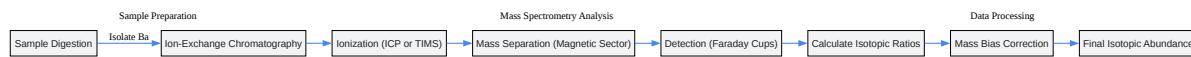
Parameter	Value	Reference
Atomic Mass	137.9052472 amu	[1][2]
Natural Isotopic Abundance	71.7 %	[1][3]
Nuclear Spin	0	[1][4]
Parity	+1	[4]
Half-life	Stable	[1][4]
Mass Excess	-88.261631 MeV	[4]
Binding Energy	1158.297929 MeV	[5]

Table 2: Neutron Interaction Properties

Parameter	Value	Reference
Thermal Neutron Capture Cross Section	0.27 barn	[6]
Bound Coherent Scattering Length	4.84 fm	[6]
Bound Coherent Scattering Cross Section	2.94 barn	[6]

Experimental Protocols

The determination of the fundamental characteristics of ^{138}Ba relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments.


Isotopic Abundance Determination via Mass Spectrometry

The precise measurement of the isotopic abundance of ^{138}Ba is primarily achieved through Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS).[2][7]

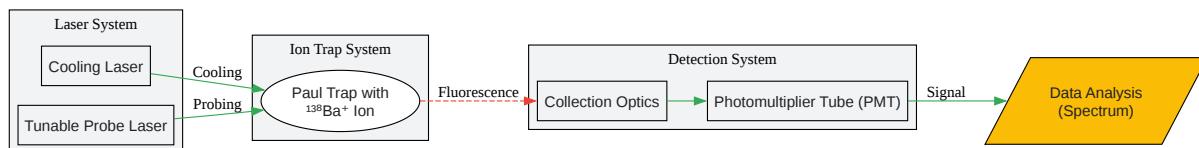
Methodology:

- **Sample Preparation:** The sample containing barium is first digested and chemically purified to isolate barium from other elements that could cause isobaric interferences (e.g., ^{138}La , ^{138}Ce).[2] This is typically achieved using ion-exchange chromatography.[2]
- **Ionization:** In MC-ICP-MS, the purified sample is introduced into an argon plasma, which ionizes the barium atoms. In TIMS, the sample is loaded onto a metal filament, which is then heated to induce thermal ionization.[7]
- **Mass Separation:** The resulting barium ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.

- **Detection:** The separated ion beams of the different barium isotopes are simultaneously collected by multiple Faraday cups.[5]
- **Data Analysis:** The measured ion currents for each isotope are used to calculate the isotopic ratios. These ratios are then corrected for instrumental mass bias to obtain the final isotopic abundances.[7]

[Click to download full resolution via product page](#)

Workflow for Isotopic Abundance Determination.


Nuclear Spin and Parity Determination via Laser Spectroscopy

Laser spectroscopy of trapped barium ions is a powerful method to probe the nuclear structure, including the determination of nuclear spin and parity.

Methodology:

- **Ion Trapping:** Single ^{138}Ba ions are confined in a Paul trap under ultra-high vacuum conditions.[8]
- **Laser Cooling:** The trapped ion is cooled to a very low temperature using lasers tuned to a specific atomic transition, which minimizes Doppler broadening of spectral lines.[9]
- **Spectroscopic Probing:** A tunable probe laser is scanned across other electronic transitions of the ion. The fluorescence emitted by the ion is collected by a sensitive detector, such as a photomultiplier tube.[10]

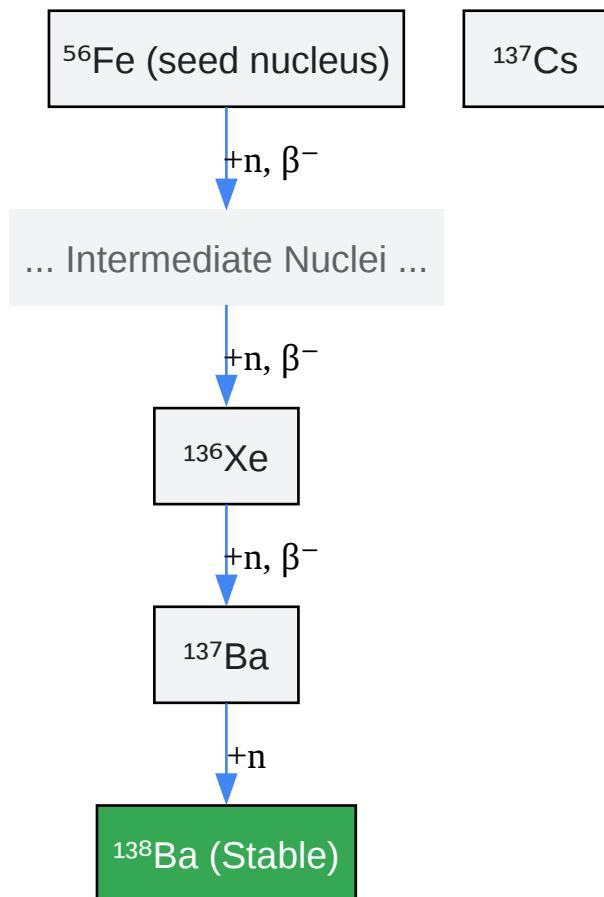
- Data Analysis: The resulting fluorescence spectrum reveals the hyperfine structure of the atomic energy levels. For an even-even nucleus like ^{138}Ba , the absence of hyperfine splitting is a direct confirmation of a nuclear spin $I=0$. The parity is determined from the selection rules governing the observed electronic transitions. For ^{138}Ba , the ground state has positive parity (0+).[4][11]

[Click to download full resolution via product page](#)

Experimental Setup for Laser Spectroscopy of $^{138}\text{Ba}^+$.

Logical Relationships and Applications

While ^{138}Ba , as a stable isotope, does not participate in signaling pathways in the biological sense, its unique properties establish logical relationships in various scientific contexts, primarily as a tracer and a product of specific nuclear processes.


^{138}Ba in Stellar Nucleosynthesis: The s-Process

Barium, including the ^{138}Ba isotope, is predominantly synthesized in stars through the slow neutron capture process (s-process).[12] This process occurs in Asymptotic Giant Branch (AGB) stars.

The s-Process Pathway to ^{138}Ba :

The s-process involves a series of neutron captures by seed nuclei (primarily iron), interspersed with beta decays. The pathway leading to ^{138}Ba involves the capture of neutrons by lighter isotopes of xenon, cesium, and barium. The stability of ^{138}Ba , which has a "magic number" of 82 neutrons, makes it a significant endpoint in this region of the s-process chain.

[13] The abundance of ^{138}Ba in stars provides crucial constraints for stellar models of nucleosynthesis.[14][15]

[Click to download full resolution via product page](#)

Simplified s-Process Pathway to ^{138}Ba .

^{138}Ba as a Tracer in Oceanography

The isotopic composition of barium in seawater, including the relative abundance of ^{138}Ba , is used as a tracer for ocean circulation and biogeochemical processes. Variations in the $^{138}\text{Ba}/^{134}\text{Ba}$ ratio (expressed as $\delta^{138}\text{Ba}$) can indicate the mixing of different water masses and the intensity of biological productivity.

Experimental Logic:

By measuring the $\delta^{138}\text{Ba}$ values in water samples from different ocean depths and locations, scientists can trace the movement of water masses. This is because processes like the

formation and dissolution of barite (BaSO_4), which is linked to biological activity, can fractionate barium isotopes, leading to distinct isotopic signatures in different water bodies.

Conclusion

The ^{138}Ba isotope, with its high natural abundance and nuclear stability, serves as a cornerstone for research in nuclear physics, astrophysics, and earth sciences. The precise determination of its fundamental characteristics through advanced experimental techniques like mass spectrometry and laser spectroscopy has enabled its use as a reliable tracer and a key benchmark for theoretical models. For researchers, scientists, and professionals in drug development, an understanding of the properties of stable isotopes like ^{138}Ba is essential for designing and interpreting tracer studies, as well as for appreciating the broader scientific context of elemental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. qmetrology.quantumlah.org [qmetrology.quantumlah.org]
- 2. A single column separation method for barium isotope analysis of geologic and hydrologic materials with complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.mountainscholar.org [api.mountainscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Neutron activation - Wikipedia [en.wikipedia.org]
- 7. Analysis of barium by isotope mass spectrometry [inis.iaea.org]
- 8. w3.pppl.gov [w3.pppl.gov]
- 9. quantumoptics.at [quantumoptics.at]
- 10. quantumoptics.at [quantumoptics.at]
- 11. s-process - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]
- 13. Barium stars as tracers of s-process nucleosynthesis in AGB stars [arxiv.org]
- 14. The s process in AGB stars as constrained by a large sample of barium stars | Astronomy & Astrophysics (A&A) [aanda.org]
- 15. Marine, Atmospheric, and Aqueous Tracers | Scripps Institution of Oceanography [scripps.ucsd.edu]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Characteristics of the ^{138}Ba Isotope]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078834#fundamental-characteristics-of-the-138ba-isotope>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com